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Compound of Interest

Compound Name: Methyl Caprate-d3

CAS No.: 90363-39-6

Cat. No.: B592432

Get Quote

Content Type: Technical Reference & Application Guide Audience: Analytical Chemists,

Metabolomics Researchers, and Drug Development Scientists

Executive Summary
Methyl Caprate-d3 (Methyl Decanoate-d3) is the stable isotope-labeled analog of methyl

decanoate, a medium-chain fatty acid methyl ester (FAME). It is primarily utilized as an Internal

Standard (IS) in gas chromatography-mass spectrometry (GC-MS) for the quantification of fatty

acids in biological matrices, food products, and biofuels.

Its value lies in its chemical equivalence to the target analyte (Methyl Caprate) combined with a

distinct mass shift (+3 Da), allowing for precise quantification that compensates for matrix

effects, extraction inefficiencies, and injection variability.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
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Methyl Caprate-d3 is chemically synonymous with Decanoic acid, methyl-d3 ester.[1] The

deuterium labeling is located on the methyl ester moiety (

), derived from the esterification of decanoic acid with methanol-d3.

Key Specifications
Property Data Note

CAS Number 90363-39-6 Specific to Methyl-d3 isomer

Chemical Formula

Molecular Weight ~189.31 g/mol Unlabeled MW: 186.29

Isotopic Purity Deuterium
Critical for MS baseline

separation

Appearance Colorless Liquid

Boiling Point 224°C (lit.)[2][3][4][5] Identical to unlabeled analog

Solubility Chloroform, Hexane, Methanol Hydrophobic (Lipophilic)

Nomenclature Clarification
In research literature, "Methyl Caprate-d3" almost exclusively refers to the methyl-d3 ester. If

the deuterium were located on the fatty acid chain, the nomenclature would specify the position

(e.g., Methyl Decanoate-5,5,6,6-d4).

The Role of Deuterium Labeling: Mechanistic Insight
The utility of Methyl Caprate-d3 in research is predicated on two phenomena: Mass Spectral

Shift and the Isotope Effect.

Mass Spectrometry & The McLafferty Rearrangement
The definitive identification of FAMEs in GC-MS relies on the McLafferty Rearrangement. In

unlabeled methyl esters, this rearrangement produces a characteristic base peak at m/z 74.

In Methyl Caprate-d3, the methoxy group (
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) is replaced by

. During fragmentation, the deuterium atoms are retained in the charged fragment, shifting the
base peak to m/z 77.

Mechanism:

-hydrogen transfer to the carbonyl oxygen.[6][7]

Cleavage of the

-

carbon bond.

Formation of the resonance-stabilized enol radical cation.
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Figure 1: The McLafferty Rearrangement mechanism shifting the diagnostic ion from m/z 74

(unlabeled) to m/z 77 (d3-labeled).

Chromatographic Behavior (Inverse Isotope Effect)
While chemically identical, deuterated compounds often exhibit a slight Inverse Isotope Effect

on retention time. Methyl Caprate-d3 may elute slightly earlier than unlabeled Methyl Caprate

on high-efficiency capillary columns (e.g., DB-5ms or CP-Sil 88).

Implication: Integration windows must be set wide enough to capture both, or specific

windows must be defined if the resolution allows separation.
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Analytical Applications
Quantitative Metabolomics (Lipidomics)
In lipid profiling, Methyl Caprate-d3 serves as an internal standard for medium-chain fatty

acids (MCFAs). It is spiked into samples (plasma, tissue homogenates) before extraction.

Normalization: It corrects for volume errors during liquid-liquid extraction (LLE).

Derivatization Control: If the protocol involves transesterification of triglycerides, Methyl
Caprate-d3 (as a pre-formed ester) controls for the extraction efficiency of the final FAMEs,

though a deuterated free fatty acid (Decanoic acid-d19) is preferred if monitoring the

derivatization reaction yield itself.

Biodiesel Characterization
Biodiesel consists primarily of FAMEs. Methyl Caprate is a minor but significant component of

coconut and palm kernel oil-based biodiesels.

Protocol: ASTM D6584 and EN 14103 standards often require internal standards. Methyl
Caprate-d3 allows for Isotope Dilution Mass Spectrometry (IDMS), the "Gold Standard" for

accuracy, eliminating the need for external calibration curves in routine screening.

Experimental Protocol: FAME Quantification via GC-
MS
Objective: Quantify Methyl Caprate in a biological matrix using Methyl Caprate-d3 as the

Internal Standard.

Workflow Overview
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Figure 2: Analytical workflow for FAME quantification using Isotope Dilution.

Step-by-Step Methodology
1. Internal Standard Preparation:

Dissolve Methyl Caprate-d3 in Hexane to create a stock solution (e.g., 1 mg/mL).

Store at -20°C. Stable for >1 year if sealed to prevent evaporation.

2. Sample Spiking (The Critical Step):
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Add a precise volume (e.g., 10 µL) of IS working solution to the sample prior to any solvent

addition.

Why: This ensures the IS experiences the exact same extraction partition coefficient as the

analyte.

3. Extraction (Folch Method adaptation):

Add Chloroform:Methanol (2:1 v/v). Vortex for 1 min.

Add water to induce phase separation. Centrifuge (3000 x g, 5 min).

Collect the lower organic phase (containing FAMEs).

4. GC-MS Parameters:

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium @ 1 mL/min.

Oven: 50°C (1 min)

10°C/min

250°C.

MS Mode:SIM (Selected Ion Monitoring).

Target (Analyte): m/z 74 (Quant), 87 (Qual), 143 (Qual).

Internal Standard (d3): m/z 77 (Quant), 90 (Qual), 146 (Qual).

5. Data Analysis: Calculate the Response Ratio (

):

Concentration is derived from

.
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Synthesis & Stability
For researchers requiring custom synthesis or validation of commercial sources.

Synthesis Route: Acid-catalyzed esterification.

Reagents: Decanoic acid (Capric acid), Methanol-d3 (

D), Sulfuric Acid (Catalyst).

Purification: The product is extracted into hexane and washed with sodium bicarbonate to

remove unreacted acid.

Storage: Methyl esters are susceptible to hydrolysis if exposed to moisture. Store in

anhydrous hexane or dichloromethane at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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